molecular formula C4H9N3O3 B014633 (2R)-2-amino-3-(carbamoylamino)propanoic acid CAS No. 134053-09-1

(2R)-2-amino-3-(carbamoylamino)propanoic acid

Cat. No. B014633
M. Wt: 147.13 g/mol
InChI Key: GZYFIMLSHBLMKF-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of amino acids with specific structures like (2R)-2-amino-3-(carbamoylamino)propanoic acid involves methods that ensure the introduction of desired functional groups at precise locations in the molecule. For instance, racemic 2-amino-3-(heteroaryl)propanoic acids, related to the compound , were synthesized with high yield by the reduction of their oxime precursors, demonstrating a method for constructing similar complex amino acids (Kitagawa, Asada, Fukumoto, & Khandmaa, 2004). Another approach involves asymmetric synthesis to achieve high stereoselectivity, indicating the possibility of synthesizing (2R)-2-amino-3-(carbamoylamino)propanoic acid with desired chiral properties (Yang, Guo, Gao, Zhao, Zhang, & Lin, 2015).

Scientific Research Applications

  • Chemo-Enzymatic Synthesis and Stereochemical Characterization : A study conducted by Baba et al. (2018) focused on the chemo-enzymatic synthesis and structural characterization of diastereomers derived from alminoprofen. This research is significant for understanding the chemical properties and potential applications of such compounds in pharmaceuticals.

  • Carbamate Formation in AMP–CO2–H2O System : Research by Ciftja, Hartono, & Svendsen (2014) explored the formation of carbamates in a system involving 2-amino-2-methyl-1-propanol (AMP), which is structurally related to (2R)-2-amino-3-(carbamoylamino)propanoic acid. This study contributes to the understanding of chemical reactions and interactions pertinent to environmental and industrial processes.

  • Optical Resolution and Synthesis of Stereoisomers : The work by Shiraiwa et al. (1998) involved the optical resolution and synthesis of stereoisomers of compounds closely related to (2R)-2-amino-3-(carbamoylamino)propanoic acid. Such studies are crucial in the field of stereochemistry and for the development of optically active pharmaceuticals.

  • Luminescent Metal Complexes : Kanwal et al. (2020) Kanwal et al. (2020) synthesized and characterized luminescent metal complexes using a compound structurally similar to (2R)-2-amino-3-(carbamoylamino)propanoic acid. This research has implications for the development of new materials with potential applications in optoelectronics and bioimaging.

  • Pharmacological Properties of Stereoisomers : A study by Gu, Fushiya, & Nozoe (1998) determined the absolute configuration of diastereoisomers of a compound closely related to (2R)-2-amino-3-(carbamoylamino)propanoic acid and evaluated their pharmacological properties. Such research is vital for the development of new drugs and understanding their mechanisms of action.

  • Synthesis of Active Pharmaceutical Ingredients : Goldberg et al. (2015) Goldberg et al. (2015) focused on the synthesis of a key intermediate structurally similar to (2R)-2-amino-3-(carbamoylamino)propanoic acid for the development of a pharmaceutical drug. This research contributes to the field of drug synthesis and pharmaceutical chemistry.

  • Antifungal Tripeptides Study : Flores-Holguín, Frau, & Glossman-Mitnik (2019) Flores-Holguín, Frau, & Glossman-Mitnik (2019) investigated antifungal tripeptides, including those containing (2R)-2-amino-3-(carbamoylamino)propanoic acid. Their study provides insights into the design of new antifungal agents and their chemical properties.

properties

IUPAC Name

(2R)-2-amino-3-(carbamoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O3/c5-2(3(8)9)1-7-4(6)10/h2H,1,5H2,(H,8,9)(H3,6,7,10)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYFIMLSHBLMKF-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-3-(carbamoylamino)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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